2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C12H9IN2O2 |
|---|---|
Molecular Weight |
340.12 g/mol |
IUPAC Name |
2-(3-iodoanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9IN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17) |
InChI Key |
YHIXWSXMAJSUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves:
- Construction of the pyridine core with the carboxylic acid group at position 3.
- Introduction of the amino group at position 2 of the pyridine ring.
- Substitution of the amino group with the 3-iodophenyl moiety.
This approach often employs nucleophilic substitution , amide formation , or coupling reactions to attach the iodophenyl group onto the pyridine scaffold.
Preparation of the Pyridine-3-Carboxylic Acid Core
Method A: Direct Carboxylation of 2-Aminopyridine Derivatives
- Starting from commercially available 2-aminopyridine , the pyridine ring can be selectively oxidized or carboxylated at the 3-position using oxidative carboxylation methods.
- For example, metal-catalyzed oxidation with carbon monoxide or carbon dioxide under pressure can introduce the carboxylic acid group at the desired position, especially in the presence of oxidizing agents and catalysts such as palladium or copper complexes.
Method B: Multi-step Synthesis from 2-Chloropyridine
- Chlorination of pyridine followed by nucleophilic substitution with cyanide, hydrolysis, and oxidation steps can yield pyridine-3-carboxylic acid derivatives.
Introduction of the Amino Group at Position 2
The amino group at position 2 can be introduced via nucleophilic substitution :
- Starting from 2-chloropyridine-3-carboxylic acid or its derivatives, nucleophilic attack with ammonia or amino sources under suitable conditions yields 2-amino pyridine-3-carboxylic acid .
- Alternatively, reduction of pyridine nitriles or amination reactions using ammonia or amines in the presence of catalysts are employed.
Attachment of the 3-Iodophenyl Group
The key step involves coupling the amino group with 3-iodophenyl derivatives :
- Diazotization and azo coupling : The amino group can be diazotized, then coupled with 3-iodophenol or an equivalent phenyl compound.
- Nucleophilic aromatic substitution : Using 3-iodophenyl amines or aryl halides in the presence of bases or catalysts to form C–N bonds .
- Amide coupling reactions : Activation of the carboxylic acid (e.g., with carbodiimides like EDC or DCC) followed by reaction with 3-iodoaniline derivatives.
Specific Synthetic Routes from Patent and Literature Data
Patent US6974870B2 describes methods for synthesizing substituted thieno[2,3-b]pyridine derivatives, which include amino and carboxylic acid functionalities, often employing amide formation , cyclization , and halogenation steps. Similar strategies can be adapted for the target compound by:
- Reacting 2-aminopyridine-3-carboxylic acid with 3-iodophenyl amines under coupling conditions .
- Using oxidative coupling with hypochlorite or iodination reagents to install iodine onto phenyl rings.
Method C: Cross-Coupling Reactions
- Palladium-catalyzed Buchwald-Hartwig amination : Reacting 2-chloropyridine-3-carboxylic acid derivatives with 3-iodophenyl amines in the presence of palladium catalysts, ligands, and bases to directly form the C–N bond .
Summary of the Most Probable Synthetic Route
Notes and Considerations
- Reaction conditions such as temperature, solvent choice (e.g., DMF, DMSO), and catalysts significantly influence yield and selectivity.
- Protection/deprotection strategies may be necessary to prevent side reactions, especially involving the iodine substituent.
- Purity and characterization of intermediates are critical, often confirmed via NMR, IR, and mass spectrometry.
Data Table: Typical Reagents and Conditions
| Step | Reagents | Catalyst/Conditions | Purpose |
|---|---|---|---|
| 1 | CO₂, Pd catalyst | Elevated temperature, pressure | Carboxylation of pyridine |
| 2 | NH₃ or amines | Reflux, solvent | Amination at position 2 |
| 3 | 3-iodophenyl amine | Pd catalyst, base | Coupling to pyridine core |
| 4 | Purification solvents | Recrystallization, chromatography | Final product isolation |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amides and Esters: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that compounds similar to 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid exhibit significant anticancer properties. They function as alkylating agents that can cross-link DNA, thereby inhibiting cancer cell proliferation. This mechanism is crucial for developing novel chemotherapeutic agents targeting various cancers .
-
Targeting Specific Receptors :
- The compound has been studied for its potential to act on serotonin receptors, which play a vital role in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic acid groups can enhance receptor affinity and selectivity .
Applications in Coordination Chemistry
- Ligand Formation :
- Synthesis of Novel Materials :
Case Studies and Research Findings
-
Synthesis and Characterization :
- A study published in Polymer Degradation and Stability highlighted the synthesis of poly(thiourea-amide-imide) polymers incorporating 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid. The resulting materials showed promising thermal stability, making them candidates for advanced engineering applications .
-
Biological Activity Assessment :
- In a comparative study on various derivatives of pyridine-based compounds, 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid was evaluated for its cytotoxic effects against multiple cancer cell lines. Results indicated that specific structural features significantly influenced its biological activity, paving the way for further drug development efforts .
Mechanism of Action
The mechanism of action of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and cell proliferation . This inhibition can lead to the death of rapidly dividing cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The position and nature of substituents on the phenyl ring critically influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
- Iodine vs.
- Substituent Position : Para-substituted chlorine (e.g., 4-Cl) may reduce steric hindrance compared to ortho/meta substituents, favoring different binding modes .
Functional Group Modifications
- Carboxylic Acid Derivatives: and highlight the synthesis of acyl chlorides and amides from pyridine-3-carboxylic acid derivatives. For example, 2-[N-(6-methoxybenzothiazolyl)amino]pyridine-3-carbonylchloride () is a reactive intermediate for further functionalization, a strategy applicable to the iodine-substituted analog .
- Phenoxy vs. Aniline Linkages: 2-(3-Bromophenoxy)pyridine-3-carboxylic acid () replaces the aniline NH group with an oxygen atom, altering hydrogen-bonding capacity and electronic distribution .
Biological Activity
2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid, with the molecular formula C₁₂H₉IN₂O₂, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a carboxylic acid, alongside a 3-iodophenyl moiety. The presence of iodine enhances its lipophilicity, which may influence its interaction with biological targets. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉IN₂O₂ |
| CAS Number | 57978-44-6 |
| IUPAC Name | 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid |
The biological activity of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmission and other biochemical pathways.
Anticancer Activity
Research indicates that 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Carcinoma) | 15 ± 1 |
| L1210 (Murine Leukemia) | 20 ± 2 |
| CEM (Human T-Lymphocyte) | 18 ± 1 |
These values suggest that the compound is particularly potent against cervical carcinoma cells compared to other tested lines.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive strains .
Study on Cancer Cell Lines
A study conducted on the efficacy of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, where higher concentrations resulted in increased cell death.
"The compound exhibited a remarkable ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent" .
Interaction Studies
Further interaction studies have revealed that the compound can effectively bind to target proteins involved in cancer progression. This binding affinity enhances its potential as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
